molecular formula C7H5BF4O3 B591569 (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid CAS No. 881402-22-8

(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B591569
CAS No.: 881402-22-8
M. Wt: 223.918
InChI Key: NGTLLTDDJHXHQE-UHFFFAOYSA-N
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Safety and Hazards

“(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” could involve further exploration of its potential applications in various fields. For instance, it could be used in the development of new pharmaceuticals, given its potential interactions with LeuRS of Escherichia coli . Additionally, its use in the preparation of inhibitors of KSP for potential use as antitumor agents suggests potential applications in cancer treatment .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions . They are also used in the preparation of inhibitors of kinesin spindle protein (KSP), which could potentially be used as antitumor agents .

Mode of Action

The mode of action of 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid involves its use as a reactant in various chemical reactions. It is used for functionalization via lithiation and reaction with electrophiles . It is also used in selective rhodium-catalyzed conjugate addition reactions . In Suzuki–Miyaura coupling reactions, it participates in transmetalation, a process where organic groups are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds .

Result of Action

The result of the action of 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid depends on the specific reaction it is involved in. In Suzuki–Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds . When used in the preparation of inhibitors of kinesin spindle protein (KSP), it could potentially contribute to antitumor effects .

Action Environment

The action of 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid can be influenced by environmental factors. For instance, the presence of a small amount of D2O in the boronic acid’s solution in deuterated acetone can lead to a partial exchange of the OH groups with OD groups . Additionally, it is noted to be heat sensitive .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-5-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron (B₂pin₂) as the boron source . The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Uniqueness: (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both fluoro and trifluoromethoxy groups, which enhance its reactivity and stability in cross-coupling reactions. These substituents also influence the electronic properties of the compound, making it a valuable reagent in the synthesis of complex organic molecules .

Properties

IUPAC Name

[2-fluoro-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c9-6-2-1-4(15-7(10,11)12)3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTLLTDDJHXHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660258
Record name [2-Fluoro-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881402-22-8
Record name [2-Fluoro-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethoxy)benzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of the 4-fluoro(trifluoromethoxy)benzene (2.0 g, 11.1 mmol) in dry THF (30 ml) at −78° C., was added ethylenediaminetetraacetic acid (EDTA, 1.36 g, 11.7 mmol) followed by a 1.4 M solution of sec-butyllithium in cyclohexane (8.33 ml, 11.7 mmol) and the reaction stirred for 2 hours under nitrogen. To this reaction mixture at −78° C., was then added dropwise the preformed dimethoxyfluoroborane mixture. The reaction was stirred at −78° C. for 30 minutes, warmed to room temperature for 30 minutes, and then quenched with water (10 ml). The volume of the reaction mixture was reduced in vacuo, then the residue dissolved in diethyl ether (10 ml) and washed with an aqueous solution of 10% NaOH (50 ml). The aqueous layer was acidified and extracted with ethyl acetate (3×40 ml). The combined ethyl acetate extracts were dried over MgSO4 and concentrated in vacuo to afford the title compound as a single regioisomer (1.51 g).
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8.33 mL
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